4-Ethyl-2-methoxybenzene-1-thiol
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Overview
Description
4-Ethyl-2-methoxybenzene-1-thiol is an aromatic thiol compound characterized by the presence of an ethyl group, a methoxy group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aromatic thiols, including 4-ethyl-2-methoxybenzene-1-thiol, can be achieved through several methods:
Reaction with Elemental Sulfur: One classical method involves the reaction of arenes with elemental sulfur or its inorganic derivatives in the presence of catalysts such as anhydrous aluminum chloride (AlCl3) at elevated temperatures (75-130°C).
Grignard Reagents: Another method involves the reaction of aryl magnesium halides with elemental sulfur, followed by the decomposition of the resulting halothiolates with diluted acids or water.
Copper-Catalyzed Cross-Coupling: Aryl iodides can undergo a copper(I) iodide (CuI)-catalyzed cross-coupling reaction with elemental sulfur in the presence of potassium carbonate (K2CO3) at 90°C, followed by reduction with sodium borohydride (NaBH4) or triphenylphosphine.
Industrial Production Methods
Industrial production methods for aromatic thiols often involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide (H2S) or other sulfur-containing compounds . These methods are optimized for large-scale production and may involve continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methoxybenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions ortho and para to the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) chloride (FeCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under elevated temperatures.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Nucleophilic Substitution: Phenolic compounds or other substituted aromatic derivatives.
Scientific Research Applications
4-Ethyl-2-methoxybenzene-1-thiol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industrial Chemistry: It is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethyl-2-methoxybenzene-1-thiol involves its thiol group, which can act as a nucleophile in various chemical reactions. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical bonds and the modification of molecular structures . The benzene ring’s substituents can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzene-1-thiol: Lacks the ethyl group, making it less hydrophobic.
4-Ethylbenzene-1-thiol: Lacks the methoxy group, affecting its electron-donating properties.
2-Methoxybenzene-1-thiol: Lacks the ethyl group and has different steric and electronic effects.
Uniqueness
4-Ethyl-2-methoxybenzene-1-thiol is unique due to the combined presence of the ethyl and methoxy groups, which influence its chemical reactivity and physical properties. The ethyl group increases hydrophobicity, while the methoxy group acts as an electron-donating group, affecting the compound’s reactivity in electrophilic and nucleophilic substitution reactions .
Properties
Molecular Formula |
C9H12OS |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
4-ethyl-2-methoxybenzenethiol |
InChI |
InChI=1S/C9H12OS/c1-3-7-4-5-9(11)8(6-7)10-2/h4-6,11H,3H2,1-2H3 |
InChI Key |
DQQMJUBRSQMHHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)S)OC |
Origin of Product |
United States |
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